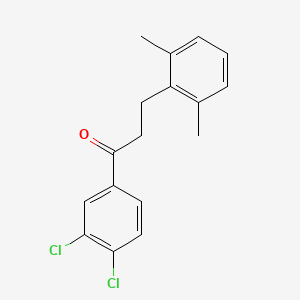

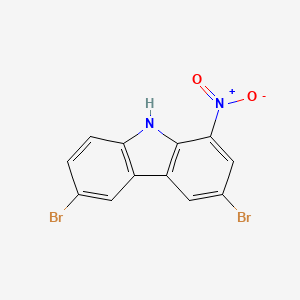

3,6-Dibromo-1-nitro-9H-carbazole

Descripción general

Descripción

“3,6-Dibromo-1-nitro-9H-carbazole” is a chemical compound. It is a derivative of carbazole, which is a nitrogen-containing aromatic heterocyclic compound . Carbazole derivatives are known for their wide range of biological and pharmacological properties .

Synthesis Analysis

Carbazole and its derivatives can be synthesized through various methods. One of the methods involves the electropolymerization of carbazole moieties, resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The 2,7 and 3,6 positions are more active than the others, making them suitable for electropolymerization .

Molecular Structure Analysis

The empirical formula of 3,6-Dibromocarbazole is C12H7Br2N . The molecular weight is 325.00 . The SMILES string representation is Brc1ccc2[nH]c3ccc(Br)cc3c2c1 .

Chemical Reactions Analysis

Carbazole-based compounds are known for their photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Physical And Chemical Properties Analysis

3,6-Dibromocarbazole is a powder with a melting point of 204-206 °C (lit.) . It has a quality level of 100 and an assay of 97% .

Aplicaciones Científicas De Investigación

Photophysical Properties

- Carbazole Derivatives in Photophysical Applications : Compounds like 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole, closely related to 3,6-Dibromo-1-nitro-9H-carbazole, have shown significant red shifts in absorption and emission maxima. For instance, 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole emits in the orange region of the visible spectrum, indicating potential in photophysical applications such as organic light emitting diodes (Kremser et al., 2008).

Electrochromic Polymers

- Electrochromic Polymer Applications : Research on monomers like 3,6-dibromo-(N-phenyl)carbazole has led to the development of electrochromic polymers with high coloration efficiency and electrochromic stability. These polymers have great prospects as electrochromic materials, suggesting applications in smart windows and displays (Zhang et al., 2019).

Main-Chain Polymers

- 3,6-Linked 9-Alkyl-9H-Carbazole Polymers : The preparation of poly(9-alkyl-9H-carbazole-3,6-diyl)s, derived from 3,6-dibromo derivatives, has been studied. These polymers have unique properties that make them suitable for applications in electronic and photonic devices due to their structural, thermal, and electrochemical properties (Iraqi & Wataru, 2004).

Organic Dye Synthesis

- Synthesis of Organic Dyes for Solar Cells : 3,6-Dibromo-9-ethyl-9H-carbazole, a derivative of this compound, has been used in the synthesis of organic dyes. These dyes are important intermediates in the preparation of dye-sensitized solar cells (Si-yuan, 2010).

Polymer Postmodification

- Postmodification of Carbazole Polymers : The postmodification of poly[9-(2-hexyldecyl)-9H-carbazole-2,7-diyl] with 3,6-dibromo derivatives has been explored. This modification process yields polymers with potential in electronic applications due to changes in electronic conjugation and photoluminescence properties (Iraqi, Pegington, & Simmance, 2006).

Mecanismo De Acción

Target of Action

It is known that carbazole derivatives can interact with various biological targets, influencing their function and activity .

Mode of Action

Carbazole derivatives are known for their high reactivity, particularly at the 3,6 position . This reactivity allows them to readily interact with their targets, potentially inducing changes in their function .

Biochemical Pathways

Carbazole derivatives have been associated with a variety of biological processes, suggesting that they may influence multiple pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

Carbazole derivatives are known to exert various biological effects, suggesting that they may induce a range of molecular and cellular changes .

Action Environment

It is known that carbazole and halogenated carbazoles have been widely detected throughout the environment in soil, river deposits, and lake sediments . Human exposure to these compounds may occur through inhalation, drinking water, dietary intake and/or skin contact .

Safety and Hazards

Direcciones Futuras

Carbazole-based polymers and their derivatives are being studied for their potential in advancing optoelectronic applications . They are considered potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . Their unique optical and electronic properties, high charge carrier mobility, and excellent morphological stability make them suitable for these applications .

Propiedades

IUPAC Name |

3,6-dibromo-1-nitro-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2O2/c13-6-1-2-10-8(3-6)9-4-7(14)5-11(16(17)18)12(9)15-10/h1-5,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMUUSATUCOGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(N2)C(=CC(=C3)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278252 | |

| Record name | 3,6-Dibromo-1-nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5416-22-8 | |

| Record name | NSC6777 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dibromo-1-nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.